molecular formula C10H10O2S B8480990 8-Methoxythiochroman-3-one

8-Methoxythiochroman-3-one

Cat. No. B8480990
M. Wt: 194.25 g/mol
InChI Key: UPBSICACNAVTFQ-UHFFFAOYSA-N
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Patent
US04992465

Procedure details

To a solution of 10 g of 8-methoxy-3,4-dihydro-2H-[1]-benzothiopyran-3-carboxylic acid in 200 ml of methylene chloride is added 6.2 g of N-chlorosuccinimide in portions. After 10 minutes 60 g of silica gel is added. The reaction mixture is stirred for 15 minutes, filtered through 40 g of silica gel eluting with ether/methylene chloride (1:1). The solvent is concentrated to 100 ml, 5 ml of triethylamine and 5 g of ethyl chloroformate are added. After concentration 5 g of sodium azide in 60 ml of dimethylformamide are added and the reaction mixture is stirred for 1 hour. After dilution with water the products are extracted with ether, the ether extract is dried and evaporated to dryness; 150 ml of 10% aqueous sulfuric acid is added and the reaction mixture is heated under reflux for 2 hours. The reaction mixture is extracted with ether, the ether extract is washed with dilute sodium bicarbonate solution, dried and evaporated to dryness. Crystallization from methanol affords 8-methoxy-3,4-dihydro-2H-[1]-benzo-thiopyran-3-one, m.p. 60°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[S:11][CH2:10][CH:9](C(O)=O)[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.ClN1C(=[O:22])CCC1=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]2[S:11][CH2:10][C:9](=[O:22])[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=CC=2CC(CSC21)C(=O)O
Name
Quantity
6.2 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 10 minutes 60 g of silica gel is added
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through 40 g of silica gel eluting with ether/methylene chloride (1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated to 100 ml, 5 ml of triethylamine and 5 g of ethyl chloroformate
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
After concentration 5 g of sodium azide in 60 ml of dimethylformamide are added
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After dilution with water the products are extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
150 ml of 10% aqueous sulfuric acid is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
is washed with dilute sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=CC=2CC(CSC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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